Myosmine Exhibits 7-Fold Higher Aromatase Inhibition Potency Compared to Nicotine
Myosmine inhibits human aromatase (CYP19A1) with an IC₅₀ of 33±2 μM, which is approximately sevenfold more potent than nicotine's IC₅₀ of 223±10 μM under the same assay conditions [1]. This differential activity suggests myosmine may have a more pronounced effect on estrogen biosynthesis and sexual hormone homeostasis than nicotine [2].
| Evidence Dimension | Aromatase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 33±2 μM |
| Comparator Or Baseline | Nicotine: 223±10 μM |
| Quantified Difference | ~7-fold greater potency |
| Conditions | Human placental microsomal aromatase assay; conversion of [1β-³H]androstenedione to estrone |
Why This Matters
For studies investigating endocrine disruption, hormone-dependent cancers, or the non-nicotinic effects of tobacco constituents, myosmine offers a significantly more potent tool compound than nicotine, enabling lower dosing and reduced off-target nicotinic receptor activation.
- [1] Kadohama N, Shintani K, Osawa Y. Inhibition of human aromatase by myosmine. Cancer Lett. 1993;75(1):25-29. View Source
- [2] ChEBI. myosmine (CHEBI:7051). European Bioinformatics Institute. View Source
